molecular formula C26H24N4O3 B2722682 1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide CAS No. 1251609-39-8

1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

Cat. No.: B2722682
CAS No.: 1251609-39-8
M. Wt: 440.503
InChI Key: CJLFPZGKLXRZGZ-UHFFFAOYSA-N
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Description

1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.503. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of imidazole derivatives, including compounds structurally related to "1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide," are pivotal in developing new chemical entities with potential therapeutic applications. These compounds are often synthesized through multi-step organic reactions, involving key intermediates like acetamides and benzimidazoles, followed by rigorous characterization using spectroscopic methods such as NMR, IR, and mass spectrometry to elucidate their structures (Bhaskar et al., 2019).

Biological Activities

Research into the biological activities of imidazole derivatives, including antimicrobial, antiviral, and anti-inflammatory properties, is extensive. These compounds have shown promise in various assays, indicating their potential as lead compounds for further drug development. For instance, derivatives have been evaluated for their antimicrobial efficacy against a range of bacterial and fungal pathogens, showcasing significant inhibitory activities that could pave the way for new treatments for infectious diseases (Incerti et al., 2017).

Anticancer Potential

The exploration of imidazole derivatives in cancer research has revealed their potential as cytotoxic agents against various cancer cell lines. The synthesis of novel benzodifuranyl compounds derived from visnaginone and khellinone, structurally related to imidazole derivatives, has demonstrated significant anti-inflammatory and analgesic activities, alongside promising results in cyclooxygenase inhibition assays, indicating their potential in cancer therapy (Abu‐Hashem et al., 2020).

Anticonvulsant Activity

Studies on omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives have identified compounds with significant anticonvulsant activities. These findings highlight the potential of imidazole derivatives in the development of new therapeutic agents for the management of seizure disorders (Aktürk et al., 2002).

Molecular Docking and Computational Studies

Molecular docking and computational studies on imidazole derivatives have provided insights into their interactions with biological targets, elucidating mechanisms of action and guiding the optimization of these compounds for enhanced biological activities. Such studies are crucial in the rational design of imidazole-based therapeutics (Al-Ostoot et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Unfortunately, the specific mechanism of action for this compound is not available in the current literature .

Properties

IUPAC Name

1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-33-23-9-5-6-20(14-23)15-25(31)28-22-12-10-19(11-13-22)16-30-17-24(27-18-30)26(32)29-21-7-3-2-4-8-21/h2-14,17-18H,15-16H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLFPZGKLXRZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.